Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-, also known as (1R)-(+)-camphor dimethyl acetal, is a bicyclic organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methoxy groups and three methyl groups attached to the heptane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- typically involves the reaction of camphor with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative of camphor . The reaction conditions often include refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade camphor and methanol, with acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions include camphorquinone derivatives from oxidation, reduced camphor from reduction, and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- include:
Camphor: A related compound with a similar bicyclic structure but without the methoxy groups.
Bicyclo[2.2.1]heptane derivatives: Other derivatives with different substituents on the bicyclic ring system.
Uniqueness
The uniqueness of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
109280-15-1 |
---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(1R,4R)-2,2-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
RRCYFCPKYNYACP-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2(OC)OC |
Kanonische SMILES |
CC1(C2CCC1(C(C2)(OC)OC)C)C |
Synonyme |
Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.